molecular formula C10H14N2O3 B13799132 Barbituric acid, 5-ethyl-5-(1-isobutenyl)- CAS No. 66968-47-6

Barbituric acid, 5-ethyl-5-(1-isobutenyl)-

Cat. No.: B13799132
CAS No.: 66968-47-6
M. Wt: 210.23 g/mol
InChI Key: ZBQQEOUMMVHQSV-UHFFFAOYSA-N
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Description

Barbituric acid, 5-ethyl-5-(1-isobutenyl)-, is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. Barbituric acid itself is the parent compound of barbiturate drugs, although it is not pharmacologically active. The compound 5-ethyl-5-(1-isobutenyl)-barbituric acid is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 5-ethyl-5-(1-isobutenyl)-barbituric acid typically involves the following steps:

Industrial production methods focus on optimizing these steps to ensure high yield, purity, and cost-effectiveness. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to achieve the desired product quality .

Chemical Reactions Analysis

5-ethyl-5-(1-isobutenyl)-barbituric acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-ethyl-5-(1-isobutenyl)-barbituric acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a sedative or anticonvulsant agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-ethyl-5-(1-isobutenyl)-barbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound enhances the binding of GABA to its receptors, leading to increased chloride ion influx and hyperpolarization of neurons. This results in a sedative and anticonvulsant effect by inhibiting neuronal excitability .

Comparison with Similar Compounds

5-ethyl-5-(1-isobutenyl)-barbituric acid can be compared with other barbiturates such as phenobarbital and pentobarbital. While all these compounds share a similar core structure, their side chains and specific substitutions confer different pharmacological properties. For example:

The uniqueness of 5-ethyl-5-(1-isobutenyl)-barbituric acid lies in its specific isobutenyl substitution, which may offer distinct pharmacological and chemical properties compared to other barbiturates.

Properties

CAS No.

66968-47-6

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

5-ethyl-5-(2-methylprop-1-enyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C10H14N2O3/c1-4-10(5-6(2)3)7(13)11-9(15)12-8(10)14/h5H,4H2,1-3H3,(H2,11,12,13,14,15)

InChI Key

ZBQQEOUMMVHQSV-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C=C(C)C

Origin of Product

United States

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